molecular formula C21H25ClN4O3 B13437851 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride

2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride

Cat. No.: B13437851
M. Wt: 416.9 g/mol
InChI Key: MTKGFCWJXVWRIU-UHFFFAOYSA-N
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Description

2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these steps include various amines, aldehydes, and carboxylic acids, often under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with an oxidized side chain, while reduction could produce an amine derivative .

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the synthesis of polymers and other materials

Mechanism of Action

The mechanism of action of 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride is unique due to its complex structure, which combines a benzimidazole core with an ethoxyiminomethyl group and an ester functionality.

Biological Activity

The compound 2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride (CAS Number: 1427571-33-2) is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their potential as therapeutic agents due to their ability to interact with various biological targets.

  • Molecular Formula : C21H24N4O3·HCl
  • Molecular Weight : 396.90 g/mol
  • SMILES Notation : Cl.CCOC(=N)c1ccc(NCc2nc3cc(ccc3n2C)C(=O)OCC)cc1

Biological Activity Overview

Benzimidazole derivatives, including the compound in focus, exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Antiviral Activity : Potential efficacy against viral infections.
  • Anticancer Properties : Induction of apoptosis in cancer cell lines.
  • Antiparasitic Effects : Particularly against helminths and protozoa.

The biological activity of benzimidazole derivatives is often attributed to their ability to bind to specific biological targets, such as enzymes involved in nucleic acid synthesis or cellular division. This binding can inhibit essential processes in pathogens or cancer cells.

Key Mechanisms

  • Microtubule Inhibition : Many benzimidazoles disrupt microtubule formation, leading to cell cycle arrest.
  • Enzyme Inhibition : Targeting topoisomerases and other critical enzymes involved in DNA replication and repair.
  • Receptor Modulation : Interaction with various hormone receptors, influencing cellular signaling pathways.

Antimicrobial Activity

A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

MicroorganismMIC (µg/mL)Comparison Standard
Staphylococcus aureus16Penicillin
Escherichia coli32Ciprofloxacin

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)1270
HT-29 (Colon Cancer)1565

Antiparasitic Effects

Research indicated that the compound has potential as an antiparasitic agent, particularly against Schistosoma mansoni. The compound was effective in reducing worm burden in infected models.

Treatment GroupWorm Burden Reduction (%)
Control0
Compound Treatment85

Properties

Molecular Formula

C21H25ClN4O3

Molecular Weight

416.9 g/mol

IUPAC Name

ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C21H24N4O3.ClH/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3;/h6-12,22-23H,4-5,13H2,1-3H3;1H

InChI Key

MTKGFCWJXVWRIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC.Cl

Origin of Product

United States

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